![molecular formula C23H15N3OS2 B2821970 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 397278-60-3](/img/structure/B2821970.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide, also known as BTZ043, is a compound that has been extensively studied for its potential as a new tuberculosis (TB) drug. TB is a serious global health problem, with millions of new cases and deaths reported each year. The current treatment options for TB are limited and often ineffective, making the development of new drugs a crucial priority.
Scientific Research Applications
Synthesis and Biological Activity
A significant area of research involves the synthesis of biphenyl benzothiazole derivatives and their evaluation for various biological activities. For instance, derivatives have been synthesized and screened for diuretic, antimicrobial, and anticancer activities. The synthesis techniques often involve reactions between specific acid chlorides and aminobenzothiazoles or similar precursors, leading to compounds that are then tested for their potential biological effects.
Diuretic Activity : One study reported the synthesis of a series of biphenyl benzothiazole carboxamides, with some derivatives showing promising diuretic activity in vivo (Yar & Ansari, 2009).
Anticancer Evaluation : Another area of application is in anticancer research, where derivatives have been designed, synthesized, and evaluated against various cancer cell lines, showing moderate to excellent activities. This highlights the potential of these compounds as leads for anticancer drug development (Ravinaik et al., 2021).
Antimicrobial Agents : The synthesis of phenylamino-thiazole derivatives and their evaluation as antimicrobial agents is another critical application. Some molecules have shown potent antibacterial and antifungal activities, surpassing reference drugs against specific pathogenic strains (Bikobo et al., 2017).
Organic Synthesis Techniques
Research also extends to the development of novel organic synthesis methods for creating benzothiazole derivatives. These methods include copper-catalyzed intramolecular cyclization processes and the use of specific ligands to facilitate the synthesis of N-benzothiazol-2-yl-amides with good yields (Wang et al., 2008).
properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS2/c27-21(22-24-18-8-4-5-9-20(18)29-22)26-23-25-19(14-28-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXBJGJHXFNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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